1-Methyl-1,4-dihydronicotinamide
Overview
Description
Synthesis Analysis
The synthesis of 1-Methyl-1,4-dihydronicotinamide involves specific chemical pathways that ensure the introduction of the methyl group at the correct position in the dihydronicotinamide structure. While detailed synthetic routes are proprietary to specific research studies, general approaches often involve the reduction of nicotinamide derivatives or the direct functionalization of the pyridine ring to introduce the methyl group and the dihydronicotinamide moiety.
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,4-dihydronicotinamide has been elucidated through various analytical techniques, including crystallography and spectroscopy. Ammon and Jensen (1967) determined the crystal structure of a dimeric acid product of 1-Methyl-1,4-dihydronicotinamide, revealing insights into the compound's geometric configuration and intermolecular interactions (Ammon & Jensen, 1967).
Chemical Reactions and Properties
1-Methyl-1,4-dihydronicotinamide participates in various chemical reactions, including redox processes and interactions with other organic molecules. It acts as a model compound for studying coenzyme behavior, mimicking the electron transfer properties of NADH in biological systems. Research by Minato et al. (1977) explored reversible hydride transfer reactions involving 1-Methyl-1,4-dihydronicotinamide, shedding light on its reactivity and potential applications in catalytic processes (Minato, Ito, & Kobayashi, 1977).
Physical Properties Analysis
The physical properties of 1-Methyl-1,4-dihydronicotinamide, such as solubility, melting point, and crystallinity, are crucial for understanding its behavior in various solvents and conditions. These characteristics are essential for its application in chemical synthesis and catalysis. However, specific details on the physical properties of this compound are typically derived from experimental studies focused on its synthesis and application.
Chemical Properties Analysis
The chemical properties of 1-Methyl-1,4-dihydronicotinamide, including its reactivity, stability, and redox potential, are central to its use in chemical research. Its ability to undergo electron transfer reactions makes it a valuable model for studying the mechanisms of enzymatic reactions and the development of biomimetic systems. Studies such as those by Nesterenko et al. (1988) have examined the electronic structures and reactivities of derivatives of 1,4-dihydropyridines, including 1-Methyl-1,4-dihydronicotinamide, to understand their physicochemical properties and potential applications (Nesterenko, Buryak, Polumbrik, & Yasnikov, 1988).
Scientific Research Applications
Asymmetric Reduction : A study demonstrated that 1,4-dihydronicotinamide derivatives bound to proteins can produce chiral alcohols by reducing β,β-trifluoroacetophenone derivatives (Ohno, Ushida, & Oka, 1983).
Transition-metal Salts Reduction : N-propyl-1,4-dihydronicotinamide effectively reduces transition-metal salts in organic solvents, useful for preparing low valent catalysts in situ (Okamoto, Ohno, & Oka, 1979).
Steric and Electronic Effects : The 2,6-dimethyl derivative of N-Benzyl-1,4-dihydronicotinamide showed enhanced reaction rates with activated carbonyl compounds, indicating the influence of steric and electronic effects (Takeda, Ohta, & Hirobe, 1987).
Enhanced Reactivity : Methyl substituted 1,4-dihydronicotinamides with methyl close to the pyridine nitrogen are more reactive towards reduction of 1,1′,1′′-trifluoro-acetophenone than analogues without methyl or with methyl on the 5-position (Bossaerts, Dommisse, & Alderweireldt, 1984).
Conformational Investigation : Dihydronicotinamides exhibit a transoid conformation in solution, with N,N-dimethyl substitution inverting the carboxamide orientation into the cisoid form (Fischer, Fleckenstein, & Hönes, 1988).
Electronic Structures and Reactivities : The electronic structures and reactivities of 1,4-dihydropyridine derivatives have been studied, shedding light on electron and hydrogen-atom transfer in chemical reactions (Nesterenko, Buryak, Polumbrik, & Yasnikov, 1987).
Crystal Structure Analysis : The crystal structure of the dimeric acid product of 1-methyl-1,4-dihydronicotinamide shows a tetrahedral structure with a specific angle, contributing to understanding molecular structures (Ammon & Jensen, 1967).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOERLBZJYLYWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170318 | |
Record name | N-Methyl-1,4-dihydronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,4-dihydronicotinamide | |
CAS RN |
17750-23-1 | |
Record name | N-Methyl-1,4-dihydronicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1,4-dihydronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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